molecular formula C16H14N2OS B3208896 4-[4-(Benzyloxy)phenyl]-1,3-thiazol-2-amine CAS No. 105512-83-2

4-[4-(Benzyloxy)phenyl]-1,3-thiazol-2-amine

Cat. No. B3208896
CAS RN: 105512-83-2
M. Wt: 282.4 g/mol
InChI Key: WIHRKMVWGOESGZ-UHFFFAOYSA-N
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Description

The compound “4-[4-(Benzyloxy)phenyl]-1,3-thiazol-2-amine” is a complex organic molecule that contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are known for their wide range of biological activities . The compound also contains a benzyloxyphenyl group, which is a common feature in various medicinal agents .


Molecular Structure Analysis

The molecular structure of this compound would include a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms . Attached to this ring would be the benzyloxyphenyl group .


Chemical Reactions Analysis

Thiazoles are known to participate in a variety of chemical reactions, often serving as key components in the synthesis of pharmaceuticals and other biologically active compounds . The benzyloxyphenyl group could also potentially undergo various chemical reactions, depending on the specific conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. Factors such as its molecular weight, polarity, and the presence of functional groups would all influence its properties .

Scientific Research Applications

Anti-proliferative Agents Targeting EGFR-TK

This compound has been used in the design and synthesis of new oxadiazole and pyrazoline derivatives as anti-proliferative agents targeting EGFR-TK . These derivatives have shown promising results in inhibiting EGFR-TK and have demonstrated potent anticancer activity against various human cancer cell lines .

Tubulin Polymerization Inhibitors

Pyrazole hybrid chalcone conjugates, which include this compound, have been synthesized and evaluated for their tubulin polymerization inhibitory activity . These conjugates have shown excellent cytotoxicity against various cancer cell lines .

Anticancer Activity

A novel series of 3’- (4- (benzyloxy)phenyl)-1’-phenyl-5- (pyridin-4-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole derivatives, which include this compound, have been designed, synthesized, and evaluated for their EGFR kinase inhibitory and antiproliferative activities against various human cancer cell lines .

Synthesis of Bis (4-benzyloxyphenoxy)phenyl Phosphine Oxide

This compound has been used in the synthesis of bis (4-benzyloxyphenoxy)phenyl phosphine oxide .

Preparation of Hetaryl-azophenol Dyes

This compound has been used in the preparation of a series of hetaryl-azophenol dyes via heterocyclic amines in nitrosyl sulphuric acid .

Treatment of Th17-mediated Autoimmune Diseases

Derivatives of this compound are promising candidates for the treatment of Th17-mediated autoimmune diseases, such as rheumatoid arthritis, psoriasis, and multiple sclerosis .

Future Directions

The future research directions for this compound could involve further exploration of its potential biological activities, as well as optimization of its synthesis process. Given the known activities of thiazoles and benzyloxyphenyl compounds, it could be a promising candidate for the development of new pharmaceuticals .

properties

IUPAC Name

4-(4-phenylmethoxyphenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS/c17-16-18-15(11-20-16)13-6-8-14(9-7-13)19-10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIHRKMVWGOESGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CSC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201267489
Record name 4-[4-(Phenylmethoxy)phenyl]-2-thiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201267489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(Benzyloxy)phenyl]-1,3-thiazol-2-amine

CAS RN

105512-83-2
Record name 4-[4-(Phenylmethoxy)phenyl]-2-thiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105512-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[4-(Phenylmethoxy)phenyl]-2-thiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201267489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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